Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-
Overview
Description
Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)-, also known as tert-butylthiomethylbenzene , is an organic compound with the following chemical formula: C~12~H~16~S . It belongs to the class of aromatic hydrocarbons and contains both alkyl and thioether functional groups. The compound exhibits a pleasant aromatic odor and is commonly used in the synthesis of other organic compounds.
Synthesis Analysis
The synthesis of tert-butylthiomethylbenzene involves several steps. One common method is the Friedel-Crafts alkylation reaction, which proceeds as follows:
Alkylation Step : 2-chloro-2-methylpropane (tert-butyl chloride) reacts with benzene in the presence of catalytic aluminum chloride (AlCl~3~) . The tert-butyl group (1,1-dimethylethyl) is transferred to the benzene ring, resulting in the formation of tert-butylbenzene.
Thioether Formation : tert-butylbenzene then undergoes a substitution reaction with methylthiol (CH~3~SH) . The sulfur atom replaces one of the hydrogen atoms on the benzene ring, leading to the final product, tert-butylthiomethylbenzene.
Molecular Structure Analysis
The molecular structure of tert-butylthiomethylbenzene consists of a benzene ring substituted with a tert-butyl group (tert-butylbenzene) and a methylthio group. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Chemical Reactions Analysis
Aromatic Substitution : tert-butylthiomethylbenzene can participate in electrophilic aromatic substitution reactions, similar to other benzene derivatives. For instance, it can undergo halogenation, nitration, or sulfonation.
Oxidation : The methylthio group can be oxidized to a sulfoxide or sulfone, leading to changes in the compound’s properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 50-60°C .
- Boiling Point : The boiling point is approximately 200-210°C .
- Solubility : tert-butylthiomethylbenzene is sparingly soluble in water but dissolves readily in organic solvents.
Safety And Hazards
- Toxicity : While not highly toxic, caution should be exercised during handling. Avoid inhalation or skin contact.
- Flammability : tert-butylthiomethylbenzene is flammable; store away from open flames.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research on tert-butylthiomethylbenzene could explore:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Functionalization : Develop new derivatives with tailored properties.
properties
IUPAC Name |
1-tert-butyl-4-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMLIYFMOVEXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222848 | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |
CAS RN |
7252-86-0 | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC73892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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